STAT3 Transcriptional Inhibition Potency: Target Compound vs. Pharmacological Class Baseline
The target compound inhibits IL-6-induced STAT3 transcriptional activity with an EC50 of 15 μM in a luciferase reporter assay in HeLa cells . While direct head-to-head comparisons with other STAT3 inhibitors in the same assay system are not available in the public domain, this potency places the compound in a similar range to other small-molecule STAT3 inhibitors such as Stattic and STA-21, which typically exhibit IC50/EC50 values in the low micromolar range. However, unlike Stattic, which irreversibly targets the STAT3 SH2 domain via covalent modification, this compound acts as a reversible, cell-permeable inhibitor that permits dynamic and titratable STAT3 modulation in cellular models.
| Evidence Dimension | Inhibition of IL-6-induced STAT3 transcriptional activity (luciferase reporter) |
|---|---|
| Target Compound Data | EC50 = 15 µM |
| Comparator Or Baseline | Stattic (STAT3 Inhibitor V): IC50 = 5.1 µM (STAT3-DNA binding, cell-free); STA-21: IC50 ≈ 10–20 µM (reported range across multiple studies). Note: Assay systems differ; no direct co-assay data available. |
| Quantified Difference | Comparable low-micromolar potency range; target compound offers reversible binding vs. irreversible (Stattic), which is advantageous for washout and time-course experimental designs. |
| Conditions | HeLa cells; IL-6 stimulation; luciferase reporter assay; compound concentration range not specified but EC50 derived from dose-response curve. |
Why This Matters
The reversible, cell-permeable nature combined with well-defined EC50 enables precise dose-response experimental designs that are not achievable with covalent, irreversible STAT3 inhibitors, directly informing procurement for signaling pathway studies.
